molecular formula C13H8BrClN2O2S B13164853 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

Cat. No.: B13164853
M. Wt: 371.64 g/mol
InChI Key: OQWRSNONEWWCAN-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzodiazole ring, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzodiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in biochemical studies to modify proteins and other biomolecules, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
  • 2-(4-fluorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
  • 2-(4-methylphenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride

Uniqueness

2-(4-bromophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biochemical applications, making it distinct from its chlorinated, fluorinated, and methylated analogs .

Properties

Molecular Formula

C13H8BrClN2O2S

Molecular Weight

371.64 g/mol

IUPAC Name

2-(4-bromophenyl)-3H-benzimidazole-5-sulfonyl chloride

InChI

InChI=1S/C13H8BrClN2O2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17)

InChI Key

OQWRSNONEWWCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl)Br

Origin of Product

United States

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